molecular formula C20H20N6O B2696030 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892775-56-3

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2696030
CAS No.: 892775-56-3
M. Wt: 360.421
InChI Key: UJDGQVNUWKYKIX-UHFFFAOYSA-N
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Description

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropylphenyl group, a p-tolyl group, and a 1,2,4-oxadiazolyl group, all connected through a triazolyl amine linkage. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Mechanism of Action

Target of Action

The primary target of the compound 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine, also known as 1-(4-isopropylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, is acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .

Mode of Action

The compound interacts with acetylcholinesterase by binding to the crucial amino acids present at the catalytic active site and peripheral anionic site of the enzyme . This interaction inhibits the activity of acetylcholinesterase, preventing it from breaking down acetylcholine .

Biochemical Pathways

By inhibiting acetylcholinesterase, the compound affects the cholinergic pathway. The increased presence of acetylcholine due to the inhibition of acetylcholinesterase can enhance cholinergic transmission . This has downstream effects on various cognitive functions, including memory and learning .

Result of Action

The molecular effect of the compound’s action is the increased presence of acetylcholine in the synaptic cleft due to the inhibition of acetylcholinesterase . On a cellular level, this can lead to enhanced transmission of nerve signals . The compound’s significant acetylcholinesterase inhibitory activity suggests potential therapeutic applications, particularly in the treatment of Alzheimer’s disease .

Preparation Methods

The synthesis of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with a hydrazine derivative under acidic or basic conditions.

    Synthesis of the triazole ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC reaction).

    Coupling of the aromatic groups: The isopropylphenyl and p-tolyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.

Scientific Research Applications

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe or ligand to study various biological processes and interactions. Its ability to interact with specific biomolecules makes it valuable in drug discovery and development.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Its unique structure and reactivity make it a promising candidate for targeting specific biological pathways.

    Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Comparison with Similar Compounds

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but may contain different substituents on the aromatic rings or the triazole ring, leading to variations in their chemical and physical properties.

    Other triazole-oxadiazole compounds: Compounds containing both triazole and oxadiazole rings, but with different substituents or linkages, can be compared to highlight the unique features of this compound.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, which distinguish it from other similar compounds.

Properties

IUPAC Name

5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-12(2)14-8-10-16(11-9-14)26-18(21)17(23-25-26)20-22-19(24-27-20)15-6-4-13(3)5-7-15/h4-12H,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDGQVNUWKYKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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